N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide

Description

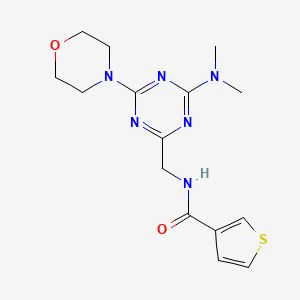

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with dimethylamino and morpholino groups at the 4- and 6-positions, respectively. A thiophene-3-carboxamide moiety is attached via a methylene linker to the triazine ring.

The compound’s synthesis typically involves multi-step nucleophilic substitutions and coupling reactions, with characterization via NMR (¹H, ¹³C), HRMS, and FT-IR spectroscopy .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2S/c1-20(2)14-17-12(9-16-13(22)11-3-8-24-10-11)18-15(19-14)21-4-6-23-7-5-21/h3,8,10H,4-7,9H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOOVELIXPWYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic routes involves the stepwise construction of the triazinyl unit, followed by its attachment to the thiophene moiety. The synthesis begins with the formation of the 1,3,5-triazine core, achieved through a condensation reaction between cyanuric chloride and dimethylamine, followed by substitution with morpholine. This intermediate is then coupled with a thiophene carboxylic acid derivative via a nucleophilic substitution reaction, yielding N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide. The reaction conditions typically involve organic solvents like dichloromethane, bases such as triethylamine, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production can be scaled using flow chemistry techniques, where continuous synthesis allows for better control over reaction parameters and yields. In these methods, the reactants are continuously pumped through reactors, often employing catalysts and precise temperature control to optimize the reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions:

Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: : Reductive conditions, such as using lithium aluminum hydride, can modify its functional groups, potentially converting carboxamides to amines.

Substitution: : Nucleophilic substitution reactions can occur on the triazine ring, replacing the dimethylamino or morpholino groups with other nucleophiles.

Hydrolysis: : Acidic or basic hydrolysis can break the amide bond, yielding thiophene carboxylic acid and the corresponding triazine derivative.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in aqueous media.

Reduction: : Lithium aluminum hydride in anhydrous ether.

Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents.

Hydrolysis: : Acidic conditions using hydrochloric acid or basic conditions with sodium hydroxide.

Major Products Formed

Oxidation: : Thiophene sulfoxides or sulfones.

Reduction: : Amino-thiophene derivatives.

Substitution: : Variously substituted triazine derivatives.

Hydrolysis: : Thiophene carboxylic acid and triazinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound exhibits promising anticancer properties attributed to its ability to inhibit specific enzymes and receptors involved in tumor growth. Research indicates that derivatives of triazine compounds can effectively inhibit carbonic anhydrase, which plays a crucial role in regulating pH levels in tumor microenvironments. This inhibition can lead to reduced tumor proliferation and enhanced efficacy of chemotherapeutic agents .

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide exerts its effects involves:

- Enzyme Interaction : The triazine core can form hydrogen bonds with target enzymes, enhancing binding affinity.

- Inhibition of Hypoxia-Inducible Factors (HIFs) : By targeting HIFs, the compound may disrupt the adaptive responses of cancer cells to low oxygen conditions .

Agricultural Applications

Herbicidal Properties

Research has shown that triazine derivatives can possess herbicidal activity. The unique functional groups in this compound suggest potential use as an herbicide. The compound may interfere with photosynthesis or other vital plant processes, making it effective against various weed species .

Materials Science

Polymeric Applications

The incorporation of triazine-based compounds into polymer matrices has been explored for enhancing material properties. The presence of the morpholino and dimethylamino groups can improve thermal stability and mechanical strength of polymers. This application is particularly relevant in developing advanced materials for electronics and coatings .

Mechanism of Action

The compound's mechanism of action often involves interactions with specific molecular targets:

Enzyme Inhibition: : It can act as an enzyme inhibitor, binding to active sites and preventing substrate interactions.

Signal Transduction: : In biological systems, it may interfere with signal transduction pathways, affecting cell functions and growth.

Reactive Intermediates: : Its reactive functional groups allow it to form intermediates that can disrupt biological processes or materials' stability.

Comparison with Similar Compounds

Key Research Findings

- Bioactivity : The target compound’s thiophene-carboxamide group may confer selective kinase inhibition, whereas acrylamide derivatives (e.g., H10) exhibit irreversible binding to cysteine residues in kinases .

- Synthetic Accessibility : Styryl-substituted triazines (e.g., ) are synthesized via Heck coupling, while the target compound requires sequential nucleophilic substitutions .

- Stability: Morpholino and dimethylamino groups enhance solubility and metabolic stability compared to chlorinated analogues, which are prone to hydrolysis .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, supported by data tables and relevant research findings.

Compound Overview

The compound features a triazine core, a morpholino group, and a thiophene moiety. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₂₁N₇O₃S |

| Molecular Weight | 392.5 g/mol |

| Structural Features | Triazine ring, morpholino group, thiophene carboxamide |

The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds in its class have shown the ability to interact with key enzymes and receptors involved in cellular signaling pathways. The triazine ring is known for its ability to modulate biological activity through enzyme inhibition and receptor binding.

Anticancer Properties

Recent studies suggest that compounds containing triazine structures exhibit significant anticancer properties. For instance, derivatives of triazine have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

- Cell Line Testing : In vitro assays have demonstrated that related triazine compounds exhibit IC50 values in the low micromolar range against A375 (melanoma), M14 (melanoma), and RPMI7951 (melanoma) cell lines. For example:

- Mechanistic Insights : Compounds similar to this compound have been shown to inhibit tubulin polymerization, which is crucial for mitosis. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The structural characteristics of the compound also suggest potential antimicrobial properties. Compounds with thiophene and triazine moieties are known to exhibit activity against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the biological effects of triazine derivatives:

- Study on Triazine Derivatives : A comprehensive study evaluated various triazine-based compounds for their anticancer activity against a panel of human cancer cell lines. The results indicated that modifications to the morpholino group significantly enhanced cytotoxicity .

- Neurotoxicity Assessment : Another relevant study assessed neurotoxic effects of structurally similar compounds on dopaminergic neurons, emphasizing the importance of the dimethylamino group in mediating neuroprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.